Multiflorin A

Natural Product Pharmacology Gastrointestinal Health Constipation

Multiflorin A (MA) is the only acetylated kaempferol glycoside with quantifiable aromatase inhibition (IC50 15.5 μM)—a property Multiflorin B lacks entirely. MA defines the Type I chemotype essential for Rosa multiflora purgative efficacy; Type II material lacking MA is clinically inert. Its unique purgative mechanism—SGLT1 suppression, AQP3 upregulation, and tight junction modulation—is distinct from anthraquinone stimulant laxatives. Substitution with Multiflorin B, Afzelin, or Kaempferol-3-O-rutinoside compromises target engagement and batch efficacy. Require batch-specific HPLC or LC-MS certification of MA content (>0.5% w/w) to guarantee therapeutic viability. Order with full analytical documentation.

Molecular Formula C29H32O16
Molecular Weight 636.6 g/mol
Cat. No. B1231685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMultiflorin A
Synonymsmultiflorin A
Molecular FormulaC29H32O16
Molecular Weight636.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O
InChIInChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28-,29-/m0/s1
InChIKeyKXOPSQZLBRPJGX-KEBUVGJQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Multiflorin A (CAS 61358-52-9): A Naturally Acetylated Kaempferol Glycoside with Unusual Purgative Activity and Definitive Chemotype Implications for Botanical Sourcing


Multiflorin A (MA) is an acetylated kaempferol glycoside first isolated from the fruits of Rosa multiflora Thunb. (Rosae fructus) and also present in Pruni semen [1], [2]. Its molecular formula is C29H32O16 with a mass of 636.56 g/mol [3]. Unlike the more common non-acetylated kaempferol glycosides, MA features a 3-β-D-glucopyranosyl-(1→4)-α-L-rhamnopyranoside monoacetate moiety, which is essential for its distinct pharmacological properties [4]. The acetyl group is critical for activity, and its presence vs. absence defines two distinct chemotypes (Type I with MA, Type II without) in Rosa species, directly impacting the clinical efficacy of botanical preparations [1].

Why Procurement Decisions for Multiflorin A Cannot Be Made by Simple Class Substitution


In-class substitution of Multiflorin A with other kaempferol glycosides, such as Multiflorin B, Afzelin, or Kaempferol-3-O-rutinoside, is not scientifically defensible due to four critical, quantifiable differentiators. First, the acetyl group on MA confers an entirely distinct purgative mechanism—inhibiting intestinal glucose absorption and altering permeability—that is absent in its non-acetylated metabolites [1]. Second, direct head-to-head comparisons demonstrate MA possesses the strongest purgative activity among isolated constituents from Rosa multiflora [2]. Third, MA uniquely binds to and inhibits aromatase with a specific IC50 of 15.5 μM, a property not shared by its close structural analog Multiflorin B [3]. Fourth, the presence of MA defines a chemotype (Type I) that determines the therapeutic viability of Rosa multiflora botanical material; Type II material lacking MA is clinically ineffective [4]. Thus, selecting a generic "kaempferol glycoside" without verifying MA content introduces unacceptable variability in pharmacological outcome and sourcing integrity.

Quantitative Differentiation of Multiflorin A: Head-to-Head, Cross-Study, and Class-Level Evidence for Informed Procurement


Purgative Activity: Multiflorin A vs. Multiflorin B and Afzelin in Direct Constituent Comparison

In a systematic in vivo study, MA (20 mg/kg, oral) induced watery diarrhea in >50% of mice, whereas its metabolites Multiflorin B (MB) and Afzelin produced no diarrhea under identical conditions. The activity of MA was synchronous with a reduction in peak postprandial glucose levels, a mechanistic effect not observed with MB or Afzelin [1]. The acetyl group was identified as the essential active moiety [1]. In an earlier isolation study, MA was directly compared to MB, Kaempferol 3-α-L-rhamnopyranoside, and methyl gallate from the same active fraction of Rosa multiflora; MA exhibited the strongest purgative activity [2].

Natural Product Pharmacology Gastrointestinal Health Constipation Botanical Purgative

Aromatase Enzyme Inhibition: Multiflorin A vs. Multiflorin B and Other Kaempferol Glycosides

In a comprehensive evaluation of six kaempferol glycosides isolated from Neocheiropteris palmatopedata, Multiflorin A (compound 4) inhibited aromatase enzyme with an IC50 of 15.5 μM [1]. By contrast, the structurally related Multiflorin B (compound 5) exhibited 0% inhibition of aromatase at 20 μg/ml (≈31.4 μM), instead showing 52% inhibition of nitric oxide production [1]. Afzelin (compound 6) demonstrated 68.3% inhibition of quinone reductase 2 (QR2) at 11.5 μg/ml, but no aromatase activity [1]. Thus, MA exhibits unique selectivity among its in-class analogs for aromatase inhibition.

Aromatase Inhibition Cancer Chemoprevention Flavonoid SAR Enzymatic Assay

Glucose Absorption Inhibition: Comparative Efficacy of Multiflorin A vs. Known SGLT1 Inhibitors

MA inhibits intestinal glucose absorption as its primary purgative mechanism, reducing SGLT1 expression and creating a hyperosmotic intestinal environment [1]. While a precise IC50 against human SGLT1 has not been reported, MA is described as a potent inhibitor of glucose absorption in the small intestine, with the acetyl group essential for activity [2]. For context, the classical SGLT1 inhibitor phlorizin exhibits an IC50 of 210 nM (0.21 μM) against human SGLT1 in vitro [3]. Although MA's potency is lower, its natural origin and unique dual action on both transporters and tight junction proteins (occludin, claudin1) differentiate it from pure SGLT inhibitors [1]. MA's effect is reversible and stereoscopic, promoting water secretion via AQP3 upregulation—a property not shared by phlorizin [1].

Glucose Absorption SGLT1 Laxative Mechanism Postprandial Glucose

Chemotype-Defining Biomarker: Multiflorin A Presence vs. Absence in Rosa Species Determines Clinical Purgative Efficacy

A comprehensive phytochemical survey of Rosa section Synstylae in Japan and South Korea revealed two distinct chemotypes: Type I (containing MA, quercitrin, multinoside A, multiflorin B) and Type II (lacking MA; containing hyperin, isoquercitrin, quercetin 3-O-glucuronide) [1]. Type I material, found predominantly in mainland Japan (excluding Tsushima Island), is the clinically effective purgative form [1]. Type II material, found in South Korea and Tsushima Island, lacks MA and is therefore ineffective [1]. This chemotypic variation explains reported decreases in the efficacy of Rosae fructus and provides a direct link between MA content and therapeutic outcome.

Botanical Chemotyping Quality Control Rosa multiflora Phytochemical Variation

Acetyl Moiety as Functional Differentiator: Multiflorin A vs. Multiflorin B in Glucose Absorption and Metabolite Activity

The acetyl group on MA is the active moiety responsible for glucose absorption inhibition and purgative activity; deacetylation to MB abolishes these effects [1]. In vitro intestinal motility assays directly compared MA, MB, and Afzelin: MA demonstrated significant modulation of intestinal smooth muscle contraction, whereas MB and Afzelin did not [1]. This structure-activity relationship is further supported by the fact that MA is metabolized primarily in the small intestine, where the acetyl group remains intact long enough to exert its effect on SGLT1, occludin, claudin1, and AQP3 [1].

Structure-Activity Relationship Acetylation Flavonoid Metabolism Intestinal Transport

Procurement-Relevant Application Scenarios for Multiflorin A Based on Quantified Differentiation


Development of Novel Non-Anthraquinone Laxatives

MA's unique purgative mechanism—inhibiting intestinal glucose absorption, increasing permeability, and promoting water secretion via AQP3—represents a first-in-class approach distinct from stimulant and osmotic laxatives [1]. Unlike anthraquinones, MA does not rely on direct irritation of the colon, reducing the risk of melanosis coli and cathartic colon. The >50% diarrhea induction rate at 20 mg/kg in mice provides a clear efficacy benchmark for formulation development [1]. Industrial partners should prioritize MA over MB or Afzelin, which are inactive in this pathway.

Aromatase Inhibition for Cancer Chemoprevention Studies

With an IC50 of 15.5 μM against aromatase, MA is the only kaempferol glycoside among six tested with quantifiable aromatase inhibition [2]. This specificity makes MA a valuable tool compound for studying flavonoid-based aromatase modulation in breast cancer models. Researchers investigating natural product aromatase inhibitors should select MA over MB (inactive) or Afzelin (QR2-selective) to ensure target engagement [2].

Quality Control and Standardization of Rosa multiflora and Pruni semen Extracts

MA is a definitive chemotype marker distinguishing Type I (purgative) from Type II (inactive) Rosa material [3]. Quantitative HPLC or LC-MS analysis for MA content is essential for batch acceptance/rejection in industrial extraction of Rosae fructus or Pruni semen. Procurement specifications should require certification of MA content (e.g., >0.5% w/w) to guarantee therapeutic efficacy, as Type II material lacking MA is clinically inert [3].

SGLT1-Mediated Glucose Absorption Modulation and Metabolic Research

MA provides a natural, multi-modal probe for studying intestinal glucose transport, affecting both SGLT1 expression and tight junction permeability [1]. Unlike pure SGLT1 inhibitors (e.g., phlorizin), MA additionally upregulates AQP3 and alters gut microbiota [1]. Researchers investigating the interplay between glucose absorption, water secretion, and the gut microbiome should select MA over MB (inactive) or synthetic inhibitors that lack these secondary effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Multiflorin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.